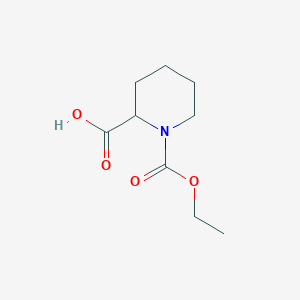

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid

Übersicht

Beschreibung

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an ethoxycarbonyl group and a carboxylic acid group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The ethoxycarbonyl group can be reduced to yield different functional groups.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to enhance the efficacy and specificity of drugs targeting neurological disorders. For example:

- Neurological Disorders : Research has shown that derivatives of piperidine compounds can exhibit neuroprotective effects, making them candidates for treating conditions like Alzheimer's disease and Parkinson's disease. A study demonstrated the synthesis of piperidine derivatives that showed promising results in enhancing cognitive function in animal models .

Organic Synthesis

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid is utilized in organic synthesis as a building block for creating complex organic molecules. Its applications include:

- Synthesis of Weinreb Amides : A practical one-pot synthesis method has been developed for Weinreb-like amides from piperidine-2-carboxylic acid derivatives. This method facilitates the formation of amides that are valuable in drug development .

- Polymer Chemistry : The compound is also employed in synthesizing polymers with unique properties, enhancing materials used in coatings, adhesives, and other industrial applications.

Agrochemical Formulations

In agrochemistry, this compound plays a role in formulating effective herbicides and pesticides. Its ability to modify biological activity makes it useful for developing products that improve agricultural productivity.

- Herbicide Development : Research has indicated that piperidine derivatives can act as herbicides by inhibiting specific metabolic pathways in plants, leading to enhanced crop yields .

Biochemical Research

The compound is leveraged in biochemical studies to explore metabolic pathways and enzyme interactions. This research aids in understanding biological processes and identifying potential therapeutic targets.

- Enzyme Interaction Studies : Studies involving pipecolic acid derivatives have shown their potential as enzyme inhibitors, which could lead to new therapeutic strategies for various diseases .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups present. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

- 1-(Methoxycarbonyl)-4-piperidinecarboxylic acid

- Ethyl 1-methyl-3-piperidinecarboxylate

- Ethyl 1-propyl-3-piperidinecarboxylate

Comparison: 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid is unique due to the presence of both an ethoxycarbonyl group and a carboxylic acid group on the piperidine ringIn contrast, similar compounds may have different substituents, leading to variations in their chemical behavior and uses .

Biologische Aktivität

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid, with the molecular formula CHNO and a molecular weight of 201.22 g/mol, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by the presence of both an ethoxycarbonyl group and a carboxylic acid group attached to a piperidine ring, which influences its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction can be performed under mild conditions, usually at room temperature, leading to high yields of the desired product. In industrial applications, large-scale batch reactions are common, followed by purification processes like recrystallization or chromatography to ensure product purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. As a nucleophile or electrophile, it can participate in a range of chemical reactions. Its functional groups enable it to engage in hydrogen bonding and other non-covalent interactions, which are critical for its biological effects.

Case Studies

- Cancer Cell Proliferation : A study evaluating similar piperidine derivatives indicated that certain compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and inhibition of cell invasion. Although direct studies on this compound are sparse, its structural similarity to other active compounds suggests potential efficacy in this area .

- Molecular Docking Studies : Molecular docking analyses have been conducted on related compounds to predict their binding affinities to specific biological targets, such as enzymes involved in metabolic pathways. These studies provide insights into how modifications to the piperidine structure can influence biological activity .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 1-(Methoxycarbonyl)-4-piperidinecarboxylic acid | Similar piperidine structure | Reported anti-inflammatory properties |

| Ethyl 1-methyl-3-piperidinecarboxylate | Different substituent | Exhibits neuroprotective effects |

| Ethyl 1-propyl-3-piperidinecarboxylate | Different substituent | Potential analgesic activity |

This comparison highlights how variations in substituents can lead to significant differences in biological activity, suggesting that further research on this compound could uncover unique therapeutic potentials.

Eigenschaften

IUPAC Name |

1-ethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-14-9(13)10-6-4-3-5-7(10)8(11)12/h7H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIINMEGWTDLIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564285 | |

| Record name | 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130497-14-2 | |

| Record name | 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.